N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-11(10-2-5-13-17-10)14-8-3-6-15-9(7-8)1-4-12-15/h1-7H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULCRPVHFBCROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like iron(III) chloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
The following analysis compares N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide with structurally related compounds, focusing on heterocyclic cores, substituents, biological activity, and physicochemical properties.
Core Heterocyclic Structure
Impact on Activity :
- Pyrazolo[1,5-a]pyridine derivatives (e.g., ethyl 3-{5-[(diethylamino)methyl]-isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate) exhibit moderate cytotoxicity (IC₅₀ ~10–50 µM) against cancer cell lines .
- Pyrazolo[1,5-a]pyrimidines show superior anticancer activity (IC₅₀ <10 µM) due to enhanced DNA intercalation .
Substituent Effects
Mechanistic Insights :
- Dichloromethyl-substituted triazines () inhibit cancer cells via apoptosis induction, while carboxamide derivatives (e.g., target compound) likely target kinases or inflammatory pathways .
Physicochemical Properties
Structural Confirmation :
- X-ray crystallography of pyrazolo[1,5-a]pyrimidines (e.g., compound 8b) confirms regioselectivity, critical for activity .
Biological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antituberculosis properties, anticancer potential, and enzymatic inhibition.
Chemical Structure and Properties
This compound features a unique combination of pyrazolo[1,5-a]pyridine and isoxazole moieties. This structural complexity contributes to its pharmacological properties and potential interactions with various biological targets.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 201.21 g/mol |
| CAS Number | 2034238-27-0 |
Antituberculosis Activity
Research indicates that this compound exhibits significant antituberculosis activity. Related compounds have demonstrated low nanomolar minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis strains, suggesting strong antimicrobial potential. For instance, studies have shown that compounds with similar structures can inhibit the growth of M. tuberculosis effectively, positioning this compound as a promising candidate in the fight against tuberculosis .
Anticancer Properties
The compound has also been explored for its anticancer properties. Pyrazolo[1,5-a]pyridine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The dual heterocyclic structure of this compound enhances its ability to interact with multiple biological targets involved in cancer progression .
A notable study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that showed promising results as selective inhibitors of checkpoint kinase 1 (CHK1), a crucial regulator in the DNA damage response pathway . This suggests that this compound may similarly impact cancer treatment strategies.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The compound's interactions with specific enzymes could lead to therapeutic applications in treating inflammatory diseases and other conditions where enzyme activity plays a critical role .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through multiple pathways involving the inhibition of key enzymes and receptors associated with disease processes .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of pyrazolo compounds showed significant inhibitory effects on M. tuberculosis with IC50 values in the low nanomolar range .
- Anticancer Activity : Research on pyrazolo[1,5-a]pyrimidine derivatives revealed their potential as CHK1 inhibitors with IC50 values indicating effective cytotoxicity against cancer cell lines .
- Enzymatic Inhibition : Investigations into the enzyme inhibition capabilities of related compounds showed promise in targeting inflammatory pathways, suggesting possible therapeutic applications for this compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves heterocyclization of pyrazole-5-amines with isoxazole precursors. For example, microwave-assisted reactions using trifluoroacetic acid as a catalyst in methanol/water (1:2 v/v) yield regioselective products with high purity . Optimization includes adjusting solvent polarity, temperature (e.g., 60–80°C), and catalyst loading (e.g., 1–5 mol%) to improve yields (>65%) and reduce byproducts. Characterization via H/C NMR and HRMS is critical for confirming structural integrity .
Q. How is the anticancer activity of pyrazolo[1,5-a]pyridine derivatives evaluated in vitro?
- Methodological Answer : Standard protocols involve cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HepG2, MCF-7). Compounds are tested at concentrations ranging from 1–100 µM, with IC values calculated using nonlinear regression. For instance, pyrazolo[1,5-a]pyrimidine derivatives showed IC values of 25–45 µM against cathepsins K/B, indicating protease inhibition as a potential mechanism . Dose-response curves and Western blotting for apoptosis markers (e.g., caspase-3) are recommended for mechanistic validation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), while C NMR confirms carbonyl (δ 160–170 ppm) and heterocyclic carbons .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 254.1039) with <3 ppm error .
- IR : Detects functional groups (e.g., C=O stretch at 1720–1730 cm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of potent PARG inhibitors based on this scaffold?
- Methodological Answer :
- Core Modifications : Introducing electron-withdrawing groups (e.g., -CF) at position 2 of pyrazolo[1,5-a]pyridine enhances PARG inhibition by 40–60% .
- Side Chains : N,N-dimethylaminoethyl groups improve solubility and binding to the PARG active site (docking scores: −9.5 to −11.2 kcal/mol) .
- Bioisosteres : Replacing isoxazole with pyrimidine retains activity while reducing cytotoxicity (IC shift from 25 µM to 32 µM) .
Q. How to resolve contradictions in bioactivity data across different cancer cell lines?
- Methodological Answer :
- Mechanistic Profiling : Use RNA sequencing to identify differential gene expression (e.g., upregulation of pro-apoptotic BAX vs. resistance genes like BCL-2) .
- Proteomics : Compare cathepsin K/B inhibition profiles (IC ratios <2 suggest broad-spectrum activity) .
- Metabolic Stability : Assess liver microsome stability (e.g., t >60 min in human hepatocytes) to rule out false negatives due to rapid degradation .
Q. What advanced computational methods are used to predict physicochemical and fluorescence properties?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., 4.2–4.8 eV) and charge distribution for fluorophore design .
- Molecular Dynamics : Simulate binding to PARG (PDB: 6XYZ) over 100 ns to assess conformational stability (RMSD <2 Å) .
- QSAR Models : Use descriptors like LogP (1.1–2.3) and polar surface area (70–90 Å) to correlate with bioavailability (R >0.85) .
Q. How to address low yields in multi-step syntheses of pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Stepwise Monitoring : Use LC-MS to identify intermediates (e.g., methyl 3-amino-1H-pyrazole-4-carboxylate) and optimize reaction halts .
- Catalyst Screening : Bis(pentafluorophenyl) carbonate (BPC) increases amidation efficiency from 50% to 85% in carboxamide formation .
- Purification : Gradient flash chromatography (hexane/EtOAc 3:1 to 1:2) resolves regioisomeric impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
